2-(4-Chlorophenyl)-5-[(2-piperidin-1-ylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline
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Overview
Description
2-(4-Chlorophenyl)-5-[(2-piperidin-1-ylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of triazoloquinazolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-5-[(2-piperidin-1-ylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.
Attachment of the Piperidinylthio Group: This can be done through nucleophilic substitution reactions using suitable thiol and piperidine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.
Substitution: The compound can participate in various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups into the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-c]quinazoline: Lacks the piperidinylthio group.
5-[(2-Piperidin-1-ylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline: Lacks the chlorophenyl group.
Uniqueness
The presence of both the chlorophenyl and piperidinylthio groups in 2-(4-Chlorophenyl)-5-[(2-piperidin-1-ylethyl)thio][1,2,4]triazolo[1,5-c]quinazoline may confer unique biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C22H22ClN5S |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(2-piperidin-1-ylethylsulfanyl)-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C22H22ClN5S/c23-17-10-8-16(9-11-17)20-25-21-18-6-2-3-7-19(18)24-22(28(21)26-20)29-15-14-27-12-4-1-5-13-27/h2-3,6-11H,1,4-5,12-15H2 |
InChI Key |
UUTUQALHMMXPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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